Sodium;1-[8-(2,5-dioxopyrrol-1-yl)octanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate
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Overview
Description
Sodium;1-[8-(2,5-dioxopyrrol-1-yl)octanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate is a complex organic compound with a unique structure that includes a pyrrolidine ring and sulfonate group. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium;1-[8-(2,5-dioxopyrrol-1-yl)octanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate typically involves the reaction of 2,5-dioxopyrrolidin-1-yl octanoate with sodium sulfonate under controlled conditions. The reaction is carried out in an organic solvent such as dimethyl sulfoxide (DMSO) at a temperature of around 25°C. The product is then purified using column chromatography to obtain a high-purity compound .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production costs .
Chemical Reactions Analysis
Types of Reactions
Sodium;1-[8-(2,5-dioxopyrrol-1-yl)octanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, reduced, or substituted versions, depending on the reagents and conditions used .
Scientific Research Applications
Sodium;1-[8-(2,5-dioxopyrrol-1-yl)octanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Sodium;1-[8-(2,5-dioxopyrrol-1-yl)octanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved include inhibition of enzyme activity and alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
2,5-Dioxopyrrolidin-1-yl acrylate: A protein crosslinker used in similar applications.
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide: Known for improving monoclonal antibody production.
3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanenitrile: Used in various chemical reactions.
Uniqueness
Sodium;1-[8-(2,5-dioxopyrrol-1-yl)octanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate stands out due to its unique combination of a pyrrolidine ring and sulfonate group, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research .
Properties
Molecular Formula |
C16H19N2NaO9S |
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Molecular Weight |
438.4 g/mol |
IUPAC Name |
sodium;1-[8-(2,5-dioxopyrrol-1-yl)octanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate |
InChI |
InChI=1S/C16H20N2O9S.Na/c19-12-7-8-13(20)17(12)9-5-3-1-2-4-6-15(22)27-18-14(21)10-11(16(18)23)28(24,25)26;/h7-8,11H,1-6,9-10H2,(H,24,25,26);/q;+1/p-1 |
InChI Key |
CYFDQQBPGFLEID-UHFFFAOYSA-M |
Canonical SMILES |
C1C(C(=O)N(C1=O)OC(=O)CCCCCCCN2C(=O)C=CC2=O)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
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